molecular formula C8H12O2 B173081 3-Acetoxycyclohexene CAS No. 14447-34-8

3-Acetoxycyclohexene

Cat. No. B173081
Key on ui cas rn: 14447-34-8
M. Wt: 140.18 g/mol
InChI Key: MQNAWGURFBPDMW-UHFFFAOYSA-N
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Patent
US03953526

Procedure details

In order to demonstrate that the 3,6-diacyloxycyclohexene can be prepared in a single step procedure, a mixture of 20.5 g. (0.25 moles) cyclohexene, 45 g. (0.75 moles) acetic acid and 45 g. of 90.5 weight percent purity tertiary butyl hydroperoxide (0.45 moles) and 0.4 g. cuprous chloride was heated at 80° - 85° C. for 10 hours at which time it was found that 97 weight percent of the hydroperoxide had been consumed. Analysis by glpc showed that 21 mole percent yield to 3-acetoxycyclohexene and a 25 mole percent yield to 3,6-diacetoxycyclohexene was obtained. The reaction mixture was treated as in Example I and the product distilled at 92° C. under 1 mm Hg pressure. Very little high boiling residue was found. It will be noted that although 0.5 moles of the hydroperoxide solution was used since it was not pure only 0.45 moles of the hydroperoxide itself was employed, i.e. slightly less than the desired 2:1 mole ratio of hydroperoxide to cyclohexene, a good yield of the diester was obtained.
[Compound]
Name
3,6-diacyloxycyclohexene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Quantity
0.45 mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[C:7]([OH:10])(=[O:9])[CH3:8].C(OO)(C)(C)C.[O-]O>>[C:7]([O:10][CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)(=[O:9])[CH3:8]

Inputs

Step One
Name
3,6-diacyloxycyclohexene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.25 mol
Type
reactant
Smiles
C1=CCCCC1
Step Three
Name
Quantity
0.75 mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.45 mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Five
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared in a single step procedure
ADDITION
Type
ADDITION
Details
a mixture of 20.5 g
CUSTOM
Type
CUSTOM
Details
had been consumed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1C=CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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